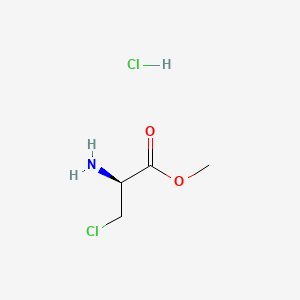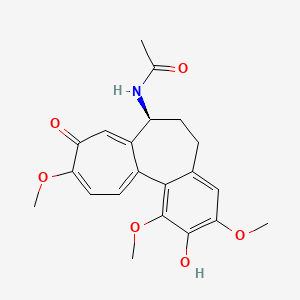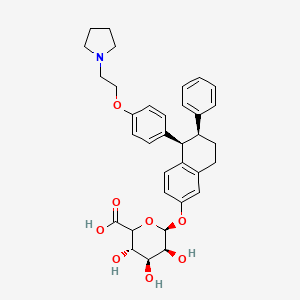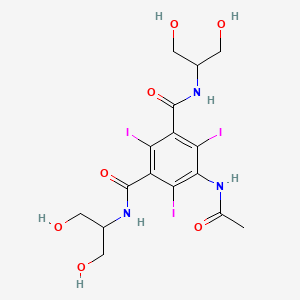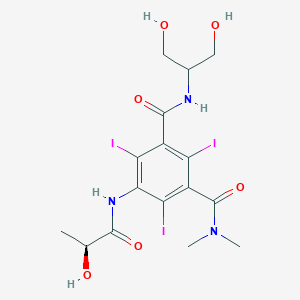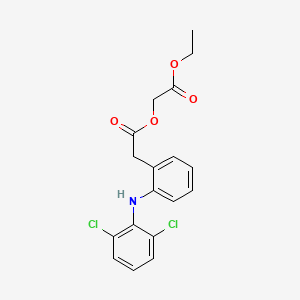
乙酰氨基酚乙酯
描述
Aceclofenac ethyl ester is a derivative of aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. Aceclofenac ethyl ester is primarily studied for its potential as an impurity in aceclofenac formulations and its role in various chemical and pharmaceutical applications .
科学研究应用
醋氯芬酸乙酯具有多种科学研究应用,包括:
化学: 用作分析化学中参考标准,用于识别和量化醋氯芬酸制剂中的杂质.
生物学: 研究其潜在的生物活性及其与各种生物分子的相互作用。
医学: 研究其潜在的治疗效果,以及作为模型化合物,用于研究醋氯芬酸的药代动力学和代谢.
工业: 用于开发和优化含有醋氯芬酸的药物制剂.
作用机制
醋氯芬酸乙酯通过抑制环氧合酶 (COX) 酶的作用发挥作用,这些酶参与前列腺素的产生。前列腺素是疼痛、炎症和发烧的介质。 通过抑制 COX 酶,醋氯芬酸乙酯减少前列腺素的产生,从而减轻疼痛和炎症 .
类似化合物:
醋氯芬酸: 母体化合物,广泛用作 NSAID。
双氯芬酸: 另一种具有类似止痛和抗炎特性的 NSAID。
吲哚美辛: 一种强效的 NSAID,用于类似的适应症.
独特性: 醋氯芬酸乙酯因其特定的酯官能团而具有独特性,这会影响其药代动力学特性及其与生物靶标的相互作用。 这种酯基也使其成为研究醋氯芬酸的代谢和降解途径的宝贵化合物 .
生化分析
Biochemical Properties
Aceclofenac Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain . The interaction with COX-2 is more pronounced, resulting in decreased levels of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) .
Cellular Effects
Aceclofenac Ethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the production of inflammatory cytokines such as IL-6 and nitric oxide in chondrocytes, which are cells found in cartilage . This compound also affects the expression of genes involved in inflammation, thereby modulating cellular responses to inflammatory stimuli .
Molecular Mechanism
At the molecular level, Aceclofenac Ethyl Ester exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . Additionally, it influences gene expression by downregulating the production of inflammatory mediators .
Dosage Effects in Animal Models
The effects of Aceclofenac Ethyl Ester vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause gastrointestinal irritation and other toxic effects, similar to other NSAIDs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
Aceclofenac Ethyl Ester is involved in metabolic pathways that include its conversion to active metabolites. These pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into its active forms . The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .
Transport and Distribution
Within cells and tissues, Aceclofenac Ethyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed joints . The compound’s distribution is crucial for its therapeutic efficacy and safety profile .
Subcellular Localization
Aceclofenac Ethyl Ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential side effects .
准备方法
合成路线和反应条件: 醋氯芬酸乙酯可以通过醋氯芬酸的酯化反应合成。一种常见的方法包括在催化剂(如硫酸或盐酸)存在下,醋氯芬酸与乙醇反应。 反应通常在回流条件下进行,以确保完全酯化 .
工业生产方法: 在工业环境中,醋氯芬酸乙酯的合成可能涉及使用更有效的催化剂和优化的反应条件,以提高产率和纯度。 溶剂萃取和重结晶等技术通常用于纯化最终产品 .
化学反应分析
反应类型: 醋氯芬酸乙酯会发生各种化学反应,包括:
水解: 酯基可以水解生成醋氯芬酸和乙醇。
氧化: 该化合物可以发生氧化反应,导致形成各种氧化衍生物。
取代: 在适当的条件下,酯基可以被其他官能团取代.
常见试剂和条件:
水解: 通常使用酸性或碱性条件(例如盐酸或氢氧化钠)。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
取代: 根据所需的取代,可以使用各种亲核试剂.
主要生成产物:
水解: 醋氯芬酸和乙醇。
氧化: 醋氯芬酸乙酯的氧化衍生物。
取代: 取代的醋氯芬酸衍生物.
相似化合物的比较
Aceclofenac: The parent compound, widely used as an NSAID.
Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.
Indomethacin: A potent NSAID used for similar indications.
Uniqueness: Aceclofenac ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and interactions with biological targets. This ester group also makes it a valuable compound for studying the metabolism and degradation pathways of aceclofenac .
属性
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYJDOPEHMRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676223 | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-67-6 | |
| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




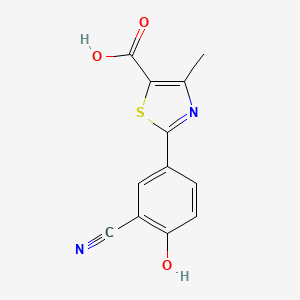
![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)



